molecular formula C10H9NO6 B1662249 (R)-3,4-Dcpg CAS No. 201730-10-1

(R)-3,4-Dcpg

Katalognummer: B1662249
CAS-Nummer: 201730-10-1
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: IJVMOGKBEVRBPP-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AMPA receptor antagonist with weak activity at NMDA receptors and little activity at kainate receptors.

Biologische Aktivität

(R)-3,4-Dicarboxyphenylglycine, commonly referred to as (R)-3,4-DCPG, is a compound recognized for its role as an antagonist of AMPA receptors and its weak activity at NMDA receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : (R)-3,4-Dicarboxyphenylglycine
  • CAS Number : 201730-10-1
  • Molecular Formula : C₉H₉N₁O₆

This compound primarily functions as an AMPA receptor antagonist , which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. Its weak activity at NMDA receptors and negligible effects on kainate receptors further delineate its specificity in glutamatergic signaling pathways .

Antagonistic Effects on AMPA Receptors

Research indicates that this compound effectively inhibits AMPA receptor activity. This inhibition is significant in contexts such as neuroprotection and the modulation of excitotoxicity associated with various neurological disorders. The compound has been shown to produce no significant behavioral changes in animal models when tested for aggression modulation, suggesting that its antagonistic effects do not synergistically influence aggressive behaviors .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that administration of this compound reduced neuronal death in models of excitotoxicity induced by glutamate. The protective mechanism is attributed to its ability to inhibit excessive calcium influx through AMPA receptors .
  • Influence on Pain Perception :
    • In models of inflammatory pain, systemic administration of (S)-3,4-DCPG (the S-enantiomer) showed efficacy in reducing nociceptive responses when administered before the onset of pain stimuli. This suggests potential therapeutic applications in pain management .

Data Tables

PropertyValue
Purity≥96%
AMPA Receptor ActivityAntagonist
NMDA Receptor ActivityWeak Antagonist
Kainate Receptor ActivityLittle Activity

Research Implications

The biological activity of this compound has implications for understanding and treating conditions characterized by dysregulated glutamatergic signaling. Its selective antagonism at AMPA receptors positions it as a candidate for further research into neuroprotective strategies and pain management therapies.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Effects

(R)-3,4-DCPG has shown promise in the treatment of epilepsy. Research indicates that intracerebroventricular administration of this compound can exert anticonvulsive effects in models of status epilepticus and temporal lobe epilepsy. For instance, a study demonstrated that while systemic administration did not yield significant neuroprotective effects, intracerebroventricular application effectively controlled seizures without preventing neuronal loss in specific brain regions .

Study Method Findings
Intracerebroventricular injection in miceControlled seizures without neuroprotection
Administration in VPA-exposed ratsEnhanced social interaction and synaptic plasticity

Effects on Morphine-Induced Conditioned Place Preference

This compound has been investigated for its role in modulating morphine-induced conditioned place preference (CPP) in animal models. The compound was found to reduce the acquisition of morphine-induced CPP when administered intra-accumbally, suggesting a potential application in addiction treatment . However, it did not significantly affect the expression of morphine-induced CPP once established.

Study Method Findings
Intra-accumbal microinjection in ratsReduced acquisition of morphine-induced CPP

Potential in Treating Autism Spectrum Disorders (ASD)

Recent studies have highlighted the role of mGlu8 receptors in neurodevelopmental disorders such as ASD. In a model using valproic acid (VPA) exposure to mimic ASD symptoms, this compound was shown to reverse deficits in social interaction and enhance long-term potentiation (LTP) in affected rats . This suggests that targeting mGlu8 receptors could be a viable therapeutic strategy for improving social behaviors associated with ASD.

Study Method Findings
Administration in VPA-exposed ratsReversed social interaction deficits

Mechanistic Insights

The mechanism by which this compound exerts its effects primarily involves the modulation of glutamatergic signaling through mGlu8 receptors. It has been shown to influence synaptic plasticity and neurotransmitter release dynamics, which are crucial for cognitive functions and emotional regulation.

Structural Studies

Structural studies have elucidated the binding characteristics of this compound to mGlu8 receptors. The compound's unique structural properties allow for high selectivity towards mGlu8 compared to other receptor subtypes . Understanding these interactions at a molecular level can aid in designing more effective drugs targeting similar pathways.

Eigenschaften

IUPAC Name

4-[(R)-amino(carboxy)methyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVMOGKBEVRBPP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424986
Record name 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201730-10-1
Record name 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,4-Dcpg
Reactant of Route 2
(R)-3,4-Dcpg
Reactant of Route 3
(R)-3,4-Dcpg
Reactant of Route 4
(R)-3,4-Dcpg
Reactant of Route 5
(R)-3,4-Dcpg
Reactant of Route 6
(R)-3,4-Dcpg

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.